1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 919496-58-5
VCID: VC2745081
InChI: InChI=1S/C18H30BN3O2/c1-14(2)21-9-11-22(12-10-21)16-8-7-15(13-20-16)19-23-17(3,4)18(5,6)24-19/h7-8,13-14H,9-12H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(C)C
Molecular Formula: C18H30BN3O2
Molecular Weight: 331.3 g/mol

1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

CAS No.: 919496-58-5

Cat. No.: VC2745081

Molecular Formula: C18H30BN3O2

Molecular Weight: 331.3 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine - 919496-58-5

Specification

CAS No. 919496-58-5
Molecular Formula C18H30BN3O2
Molecular Weight 331.3 g/mol
IUPAC Name 1-propan-2-yl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Standard InChI InChI=1S/C18H30BN3O2/c1-14(2)21-9-11-22(12-10-21)16-8-7-15(13-20-16)19-23-17(3,4)18(5,6)24-19/h7-8,13-14H,9-12H2,1-6H3
Standard InChI Key TYHGWMPAZRYODJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is properly identified by its IUPAC name: 1-propan-2-yl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine . This compound is cataloged under identifier 1387EC by AK Scientific, Inc., one of its commercial suppliers . The compound features a piperazine ring with an isopropyl substituent on one nitrogen atom and a pyridyl group attached to the other nitrogen. The pyridyl group is further functionalized with a pinacol boronate ester at the 5-position.

Structural Components

The molecule consists of four key structural components that contribute to its chemical behavior and applications:

  • A pyridine ring that serves as the core aromatic structure

  • A piperazine ring attached at the 2-position of the pyridine

  • An isopropyl group attached to one of the piperazine nitrogen atoms

  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position of the pyridine ring

The presence of the boronate ester functionality is particularly significant, as it enables the compound to participate in various coupling reactions, including Suzuki-Miyaura cross-coupling.

Physical and Chemical Properties

Physical Properties

While specific physical data for 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is limited in the available literature, its properties can be inferred based on its structure and similar compounds. Drawing a comparison with the methyl analog (1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine), which has a molecular weight of 303.21 g/mol and molecular formula C16H26BN3O2 , the isopropyl version would have a higher molecular weight due to the additional carbon atoms in the isopropyl group versus the methyl group.

Table 1: Estimated Physical Properties of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

PropertyValueNotes
Molecular FormulaC18H30BN3O2Based on structural analysis
Molecular Weight~331.27 g/molCalculated from molecular formula
Physical StateSolidTypical for similar boronate esters
SolubilitySoluble in organic solventsCommon for boronate esters
AppearanceWhite to off-white powderTypical for similar compounds

Chemical Reactivity

The chemical reactivity of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is primarily determined by its functional groups:

  • The boronate ester functionality serves as a reactive handle for cross-coupling reactions, particularly Suzuki-Miyaura coupling with aryl halides

  • The piperazine moiety provides basic nitrogen centers that can participate in nucleophilic reactions

  • The pyridine ring contains a nitrogen atom that can coordinate with metals or act as a hydrogen bond acceptor

ScenarioRecommended Action
Skin ContactWash with plenty of soap and water. If skin irritation occurs, seek medical advice
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical advice if irritation persists
InhalationRemove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell
StorageStore in a well-ventilated place. Keep container tightly closed. Store locked up
DisposalDispose of contents/container to an approved waste disposal plant

Applications in Chemical Research and Synthesis

Synthetic Utility

The primary value of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine lies in its potential as a building block for the synthesis of more complex molecules. Drawing parallels with its methyl analog, which is used "to prepare pyrazolopyridine and indazoles" , this compound likely serves similar synthetic purposes with the isopropyl group providing different steric and electronic properties.

Key synthetic applications may include:

  • Cross-coupling reactions (especially Suzuki-Miyaura coupling) to form carbon-carbon bonds

  • Construction of extended heterocyclic systems containing pyridine and piperazine moieties

  • Synthesis of potential pharmacophores for drug discovery programs

  • Development of ligands for metal-catalyzed reactions

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine:

Table 3: Comparison of Related Compounds

CompoundKey DifferencesMolecular FormulaMolecular Weight
1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazineMethyl instead of isopropyl groupC16H26BN3O2303.21 g/mol
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePyrazole instead of pyridyl-piperazineC12H21BN2O2236.12 g/mol
1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazineNo substituent on piperazineC15H24BN3O2~289.19 g/mol

Functional Comparisons

The presence of different substituents on the piperazine nitrogen (isopropyl versus methyl) or different heterocyclic cores (pyridyl-piperazine versus pyrazole) can significantly impact the compounds' properties:

  • The isopropyl group introduces greater steric bulk compared to a methyl group, potentially affecting binding interactions

  • The basicity of the piperazine nitrogen may be slightly altered by the different alkyl substituents

  • The different heterocyclic cores (pyridyl-piperazine versus pyrazole) present different electronic distributions and hydrogen bonding capabilities

Future Research Directions

Synthetic Methodology Development

Further research into 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine could focus on developing optimized methods for:

  • Selective functionalization of the boronate ester group

  • Orthogonal functionalization of the pyridine ring

  • Development of one-pot processes involving this compound as an intermediate

  • Exploration of flow chemistry techniques for more efficient synthesis and derivatization

Biological Activity Evaluation

Given the presence of pharmacologically relevant structural elements, investigations into potential biological activities would be valuable:

  • Screening against various biological targets to identify potential hit compounds

  • Structure-activity relationship studies comparing the isopropyl derivative with methyl and other analogs

  • Evaluation as potential ligands for G-protein coupled receptors, particularly those that interact with piperazine-containing drugs

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